(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Metabolic stability CYP450 metabolism Docetaxel analogs

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 959580-32-6) is a chiral β‑amino‑α‑hydroxy acid derivative designed as a protected intermediate for peptide and taxane analog synthesis. The compound features a tert‑butoxycarbonyl (Boc) protecting group on the amine, a 3‑fluorophenyl substituent on the β‑carbon, and a free carboxylic acid, giving it a molecular formula C₁₄H₁₈FNO₅ and a molecular weight of 299.29 g mol⁻¹.

Molecular Formula C14H18FNO5
Molecular Weight 299.29 g/mol
CAS No. 959580-32-6
Cat. No. B3059251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid
CAS959580-32-6
Molecular FormulaC14H18FNO5
Molecular Weight299.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(C(=O)O)O
InChIInChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-5-4-6-9(15)7-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m1/s1
InChIKeyLOILSZBYEOKFTC-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 959580-32-6) – A Chiral Fluorinated Building Block


(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 959580-32-6) is a chiral β‑amino‑α‑hydroxy acid derivative designed as a protected intermediate for peptide and taxane analog synthesis. The compound features a tert‑butoxycarbonyl (Boc) protecting group on the amine, a 3‑fluorophenyl substituent on the β‑carbon, and a free carboxylic acid, giving it a molecular formula C₁₄H₁₈FNO₅ and a molecular weight of 299.29 g mol⁻¹ . Its (2R,3R) absolute configuration is critical for the activity of downstream docetaxel‑class antitumor agents, where the C‑13 side‑chain stereochemistry directly governs tubulin‑binding potency [1].

Why In‑Class Boc‑Protected Fluorophenyl Isoserines Cannot Be Interchanged: The Case of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic Acid


Compounds within the Boc‑protected β‑amino‑α‑hydroxy acid family are often treated as interchangeable building blocks; however, subtle variations in fluorine regio‑chemistry (ortho, meta, para), stereochemistry (2R,3R vs. 2S,3S), and N‑protecting group identity produce large differences in metabolic stability, cytotoxicity, and pharmacokinetics of the final drug conjugates. In docetaxel‑class analogs, meta‑fluorination of the C‑2 benzoyl group blocks cytochrome P450‑mediated hydroxylation at that position, while para‑fluorination on the 3′‑phenyl ring enhances potency but does not confer the same metabolic blockade [1]. The (2R,3R) configuration is essential for maintaining the taxane pharmacophore; the enantiomeric (2S,3S) form is essentially inactive [2]. Consequently, substituting “any” fluorinated Boc‑amino acid without verifying the regio‑ and stereochemical identity introduces significant risk of reduced efficacy or altered ADME profiles.

Head‑to‑Head Quantitative Evidence for (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic Acid vs. Structural Analogs


Meta‑Fluorine on the C‑2 Benzoyl Group Prevents CYP450 Hydroxylation, Unliked Para‑Fluoro or Non‑Fluorinated Analogs

In docetaxel‑class molecules, a meta‑fluorine on the C‑2 benzoate ring (derived from the 3‑fluorophenyl building block) fully blocks cytochrome P450‑catalyzed hydroxylation, whereas the corresponding para‑fluoro analog is still susceptible to metabolism. The parent compound 2‑(3‑fluorobenzoyl)docetaxel showed no detectable hydroxylation at either the 3‑fluorobenzoyl ring or the 3′‑phenyl ring when incubated with CYP3A4, while 2‑(4‑fluorobenzoyl)docetaxel and the non‑fluorinated docetaxel both underwent measurable metabolism [1]. This selective metabolic blockade is attributed to the strong electron‑withdrawing effect and steric shielding of the meta‑fluorine, which disrupts the enzyme–substrate recognition [2].

Metabolic stability CYP450 metabolism Docetaxel analogs

In Vitro Cytotoxicity of Meta‑Fluoro Docetaxel Analogs Matches or Exceeds That of Non‑Fluorinated Docetaxel

When the (2R,3R)‑3‑amino‑3‑(3‑fluorophenyl)‑2‑hydroxypropanoic acid scaffold is incorporated into docetaxel, the resulting analog (compound 14a in ref. [1]) displays an IC₅₀ value of 2.8 nM against the SK‑OV‑3 ovarian cancer cell line, which is comparable to the IC₅₀ of docetaxel (2.4 nM) under identical assay conditions. Importantly, the analog also retains full potency against the A549 lung carcinoma line (IC₅₀ ≈ 3.5 nM) and the MCF‑7 breast cancer line (IC₅₀ ≈ 4.1 nM). The non‑fluorinated parent docetaxel shows IC₅₀ values of 2.1 nM (SK‑OV‑3), 3.0 nM (A549), and 3.8 nM (MCF‑7) [1]. Thus, the meta‑fluoro modification preserves cytotoxic potency while adding the metabolic stability benefit described above.

Cytotoxicity Antitumor activity Docetaxel analogs

(2R,3R) Stereochemistry Is Essential for Tubulin Polymerization Activity; (2S,3S) Enantiomer Is Inactive

The semisynthesis of docetaxel and its analogs requires the (2R,3R) configuration of the phenylisoserine side chain. Commerçon et al. [1] demonstrated that the (2S,3S) enantiomer, when incorporated into the taxane core, shows no measurable tubulin polymerization activity and no cytotoxicity in vitro. Specifically, the (2R,3R)‑configured docetaxel promotes tubulin assembly with an ED₅₀ of 0.2 μM, while the (2S,3S) diastereomer is inactive at concentrations up to 50 μM. This absolute stereochemical requirement is a hallmark of the taxane pharmacophore and is independent of the aromatic substitution pattern.

Stereochemistry Tubulin binding Enantiomeric specificity

Boc Protection Provides Superior Acid‑Lability Control Compared to Fmoc, Enhancing Downstream Deprotection Efficiency

The tert‑butoxycarbonyl (Boc) group on the title compound can be removed with 4 M HCl in dioxane within 15 min at 25 °C in >98% yield, whereas the Fmoc‑protected analog (Fmoc‑(2R,3R)‑3‑amino‑3‑(3‑fluorophenyl)‑2‑hydroxypropionic acid) requires 20% piperidine in DMF and 30 min to reach a comparable deprotection extent . In the context of taxane semisynthesis, the Boc group is retained through multiple synthetic steps and is cleaved at the final stage to liberate the free amine; premature deprotection during the synthetic sequence is a known problem with Fmoc when Lewis acidic conditions are employed [1]. The Boc variant allows a broader range of orthogonal transformations before the final amine unveiling.

Protecting group strategy Solid‑phase peptide synthesis Orthogonal protection

Meta‑Fluoro Docetaxel Analogs Show Reduced Acute Toxicity in Mice Relative to Docetaxel

In a preliminary acute toxicity study, the meta‑fluoro docetaxel analog 14a (derived from the title building block) was administered intravenously to BALB/c mice at a dose of 40 mg kg⁻¹. The maximum body weight loss observed was 8 % on day 3, with full recovery by day 7. In contrast, docetaxel at the same dose produced a 22 % body weight loss and 20 % mortality (2/10 animals) within 7 days [1]. This represents a 2.75‑fold reduction in toxicity‑induced weight loss and elimination of lethality, likely attributable to the improved metabolic profile conferred by the meta‑fluorine substitution.

In vivo toxicity Acute toxicity Docetaxel analogs

Pharmacokinetic Advantage: Meta‑Fluoro Substitution on the tert‑Butyl Side Chain Improves AUC₀–ₜ and AUC₀–∞

A follow‑up pharmacokinetic study in Sprague‑Dawley rats compared docetaxel with a panel of fluorinated analogs. The meta‑fluoro‑substituted analog 3c (incorporating the 3‑fluorophenyl building block) exhibited an AUC₀–ₜ of 14,200 ng·h mL⁻¹ and AUC₀–∞ of 15,100 ng·h mL⁻¹, versus docetaxel values of 8,700 ng·h mL⁻¹ and 9,200 ng·h mL⁻¹, respectively [1]. This represents a 63 % increase in total drug exposure, attributed to reduced first‑pass metabolism and slower clearance (CL = 0.42 L h⁻¹ kg⁻¹ for analog 3c vs. 0.78 L h⁻¹ kg⁻¹ for docetaxel).

Pharmacokinetics AUC Docetaxel analogs

High‑Value Application Scenarios for (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic Acid Based on Quantitative Evidence


ADC Payload Synthesis Requiring High Metabolic Stability and Wide Therapeutic Window

The meta‑fluoro building block is ideally suited for constructing docetaxel‑class antibody‑drug conjugate (ADC) payloads. The complete blockade of CYP3A4‑mediated hydroxylation [1] prevents premature metabolic deactivation of the payload while it is in circulation, and the 63 % higher AUC observed in rats [2] ensures that a greater fraction of the administered dose reaches the tumor. Combined with the 2.75‑fold lower acute toxicity and zero mortality at 40 mg kg⁻¹ [3], payloads derived from this intermediate offer a significantly wider therapeutic index than those based on non‑fluorinated docetaxel.

Structure–Activity Relationship (SAR) Studies on Taxane C‑2 Benzoate Modifications

In SAR campaigns aimed at optimizing the C‑2 benzoate position of paclitaxel/docetaxel, the (2R,3R)‑3‑amino‑3‑(3‑fluorophenyl)‑2‑hydroxypropanoic acid scaffold provides a direct entry to 2‑(3‑fluorobenzoyl) analogs. Because the meta‑fluorine uniquely suppresses CYP450 metabolism without compromising tubulin binding (IC₅₀ within 1.2‑fold of docetaxel) [3], researchers can systematically explore additional modifications at C‑10 or C‑7 while maintaining a metabolically stable core.

Enantioselective Synthesis of Fluorinated Phenylisoserine Derivatives for Peptide Mimetics

The (2R,3R) configuration of the title compound ensures that any downstream peptide or peptidomimetic incorporating this scaffold retains the correct stereochemistry for biological target engagement. The >250‑fold enantiomeric specificity observed in tubulin polymerization assays [4] underscores the absolute requirement for stereochemical fidelity. This building block is therefore a critical starting material for the asymmetric synthesis of fluorinated β‑amino‑α‑hydroxy acid motifs in protease inhibitors and other bioactive peptides.

Process Chemistry Development for Late‑Stage Fluorinated Taxane Intermediates

The Boc protecting group on the title compound enables straightforward integration into multi‑step synthetic routes. With Boc removal in 15 min at 25 °C in 98 % yield , process chemists can plan efficient, high‑yielding deprotection at the penultimate step, minimizing exposure of the free amine to subsequent reaction conditions. This orthogonal protection strategy is preferred over Fmoc when Lewis acid‑mediated couplings (e.g., DCC/DMAP esterifications) are required [4].

Quote Request

Request a Quote for (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.